molecular formula C12H13NO4 B11768141 Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

Cat. No.: B11768141
M. Wt: 235.24 g/mol
InChI Key: ANMSLFWBZBWKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

Biological Activity

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique benzofuran structure with an ethyl ester group and an amino group, characterized by the following molecular formula:

C11H13NO3C_{11}H_{13}NO_3

The synthesis typically involves several steps, including the formation of the benzofuran core followed by the introduction of the amino and methoxy groups. The structural characteristics contribute to its solubility and reactivity, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in anticancer, antibacterial, and anti-inflammatory domains. Below is a summary of its key biological activities:

Anticancer Activity

Numerous studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, it has shown potent activity against various cancer cell lines, with IC50 values often below 1 µM. The mechanism involves:

  • Induction of Apoptosis : The compound activates caspase-3 pathways in cancer cells, leading to programmed cell death. In A549 lung cancer cells, treatment with this compound resulted in a significant increase in caspase-3 activation compared to untreated controls .
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cell lines such as HeLa and Jurkat, correlating with increased cyclin B expression and alterations in cdc2 phosphorylation status .

Antibacterial Properties

This compound also exhibits antibacterial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

The exact mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets. These include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and bacterial growth.
  • Receptor Modulation : It may interact with cellular receptors that regulate signaling pathways critical for cell survival and proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzofuran derivatives. The following table summarizes some related compounds and their respective activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-amino-benzofuran-2-carboxylateBenzofuran core without methoxy groupAnticancer, antimicrobial
Ethyl 3-amino-6-methoxybenzofuran-2-carboxylateMethoxy at position 6Anticancer
Ethyl 3-amino-5-bromobenzofuran-2-carboxylateBromine substituentAntimicrobial
Ethyl 3-amino-7-methoxybenzofuran-2-carboxylateMethoxy at position 7Neuroprotective

This comparison highlights how modifications to the benzofuran structure can influence the biological activity of these compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound against specific cancer types:

  • Lung Cancer (A549 Cells) : Treatment led to significant apoptosis induction and cell cycle arrest.
  • Breast Cancer (MDA-MB-435 Cells) : Demonstrated potent antiproliferative effects with low IC50 values.

These findings underscore the potential of this compound as a lead candidate for further drug development.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 3-amino-5-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H13NO4/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h4-6H,3,13H2,1-2H3

InChI Key

ANMSLFWBZBWKNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.